![molecular formula C22H25N3O4 B2514627 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396634-36-8](/img/structure/B2514627.png)
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Pyrazole Derivatives
Researchers synthesized novel isomeric series of N-substituted pyrazole derivatives, exhibiting significant anti-inflammatory activity with minimal ulcerogenic liability and acute toxicity, as compared to conventional anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Crystal Structure Analysis
The crystal structure of certain pyrazole derivatives, including 5-(3,4-Dimethoxyphenyl) variations, was analyzed, revealing their triclinic crystal system and specific hydrogen bond interactions (Prabhuswamy et al., 2016).
Tautomerism Study
NH-pyrazoles, related to the chemical structure , have been studied for their annular tautomerism, both in solution and solid state, providing insights into their molecular behavior and stability (Cornago et al., 2009).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, offering potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Molecular Interaction and Docking Studies
Molecular Interaction Studies
Molecular interaction studies involving pyrazole carboxamide derivatives have been conducted to understand their interaction with cannabinoid receptors, aiding in the design of receptor-targeted drugs (Shim et al., 2002).
Antimicrobial Evaluation and Docking Studies
Pyrazole derivatives have undergone antimicrobial evaluation and molecular docking studies, demonstrating their potential in developing new antimicrobial agents (Talupur et al., 2021).
Synthesis and Structure-Activity Relationships
Synthesis of Amide and Hydrazide Analogues
Researchers explored the structure-activity relationship of biaryl pyrazole derivatives, significant for understanding the pharmacodynamics and pharmacokinetics of these compounds (Francisco et al., 2002).
Herbicidal Activity of Pyrazole Derivatives
The synthesis and evaluation of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives for their herbicidal activity highlighted their potential in agricultural applications (Ohno et al., 2004).
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-20(22(27)23-14-16(26)11-15-7-5-4-6-8-15)13-19(24-25)18-12-17(28-2)9-10-21(18)29-3/h4-10,12-13,16,26H,11,14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGZDJDSKMFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide |
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